

# Technical Guide: 2-(2-Bromoethoxy)propane (CAS: 54149-16-5)

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## Compound of Interest

Compound Name: 2-(2-Bromoethoxy)propane

Cat. No.: B1275696

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## Introduction

**2-(2-Bromoethoxy)propane** is a haloalkane ether derivative. This document provides a comprehensive overview of its chemical and physical properties, generalized experimental protocols for its synthesis and analysis, and relevant safety information. This guide is intended for use by professionals in the fields of chemical research and drug development.

## Chemical and Physical Properties

The following tables summarize the key physicochemical properties of **2-(2-Bromoethoxy)propane**.

Table 1: General Information

Property	Value
CAS Number	54149-16-5
Molecular Formula	C <sub>5</sub> H <sub>11</sub> BrO
IUPAC Name	2-(2-bromoethoxy)propane
Synonyms	1-Brom-2-isopropoxy-aethan
Molecular Weight	167.05 g/mol [1]

Table 2: Physical Properties

Property	Value	Source
Physical Form	Liquid	[1][2][3]
Boiling Point	148.7 °C at 760 mmHg	[1][4]
Density	1.275 g/cm <sup>3</sup>	[1]
Purity	Typically ≥98%	[2][3]

Table 3: Computed Properties

Property	Value	Source
InChI	InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3	[2][5]
InChIKey	KYKUZTBLYLKPIT-UHFFFAOYSA-N	[2][5]
Canonical SMILES	CC(C)OCCBr	[4][5]

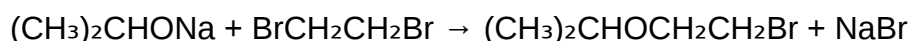
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-(2-Bromoethoxy)propane** are not widely available in published literature. The following sections provide generalized procedures based on standard organic chemistry techniques for similar compounds.

### Synthesis: Generalized Williamson Ether Synthesis

A common and effective method for the synthesis of ethers such as **2-(2-Bromoethoxy)propane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:



#### Materials and Reagents:

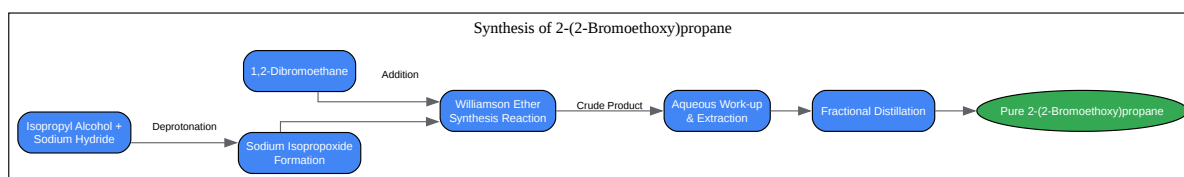
- Isopropyl alcohol
- Sodium hydride (NaH) or Sodium metal (Na)
- 1,2-Dibromoethane
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle

#### Procedure:

- Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isopropyl alcohol and a suitable solvent like anhydrous THF.
- To this solution, carefully add sodium hydride (or sodium metal) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium isopropoxide.
- Ether Formation: To the freshly prepared sodium isopropoxide solution, add 1,2-dibromoethane dropwise at a controlled temperature (e.g., 0 °C to room temperature).
- After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride (if any) by the slow addition of water or a saturated

aqueous solution of ammonium chloride.

- Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or another suitable organic solvent.
- Combine the organic extracts and wash them with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure **2-(2-Bromoethoxy)propane**.



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*Generalized workflow for the synthesis of **2-(2-Bromoethoxy)propane**.*

## Analytical Methods: Generalized GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis and purity assessment of volatile compounds like **2-(2-Bromoethoxy)propane**.

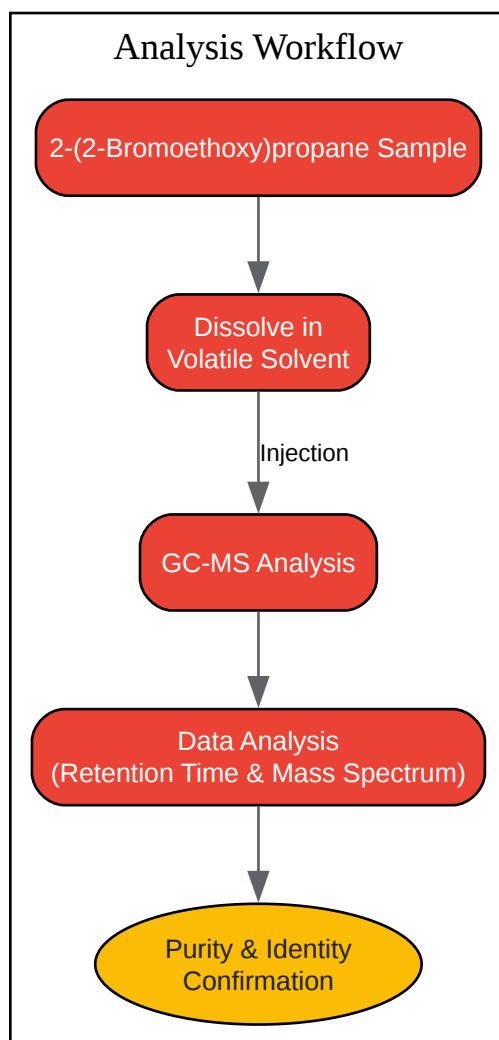
Instrumentation:

- Gas chromatograph equipped with a mass selective detector (MSD).
- Capillary column suitable for the analysis of polar and non-polar compounds (e.g., DB-5ms, HP-5ms, or equivalent).

- Autosampler for sample injection.

Procedure:

- Sample Preparation: Prepare a dilute solution of the **2-(2-Bromoethoxy)propane** sample in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration would be in the range of 100-1000 µg/mL.
- GC-MS Conditions (Typical):
  - Injector Temperature: 250 °C
  - Injection Mode: Split (e.g., 50:1 split ratio)
  - Injection Volume: 1 µL
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program:
    - Initial temperature: 50 °C, hold for 2 minutes.
    - Ramp: Increase to 250 °C at a rate of 10 °C/min.
    - Final hold: Hold at 250 °C for 5 minutes.
  - MSD Conditions:
    - Ion Source Temperature: 230 °C
    - Quadrupole Temperature: 150 °C
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Scan Range: m/z 40-400.
- Data Analysis: The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity can be estimated by the relative area percentage of the main peak in the total ion chromatogram (TIC).



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*Generalized workflow for the analysis of **2-(2-Bromoethoxy)propane**.*

## Spectroscopic Data (Predicted)

While experimental spectra for **2-(2-Bromoethoxy)propane** are not readily available, the following are predicted key features based on its structure and data from similar compounds.

<sup>1</sup>H NMR (Proton NMR):

- A doublet corresponding to the two methyl groups of the isopropyl moiety.
- A multiplet (septet) for the single proton of the isopropyl group.

- A triplet for the methylene group adjacent to the oxygen atom.
- A triplet for the methylene group adjacent to the bromine atom.

$^{13}\text{C}$  NMR (Carbon NMR):

- A signal for the two equivalent methyl carbons of the isopropyl group.
- A signal for the methine carbon of the isopropyl group.
- A signal for the methylene carbon adjacent to the oxygen.
- A signal for the methylene carbon adjacent to the bromine.

IR (Infrared) Spectroscopy:

- C-H stretching vibrations for the alkyl groups in the region of  $2850\text{--}3000\text{ cm}^{-1}$ .
- A characteristic C-O-C stretching vibration for the ether linkage, typically in the range of  $1050\text{--}1150\text{ cm}^{-1}$ .
- A C-Br stretching vibration, which would appear in the fingerprint region, typically below  $690\text{ cm}^{-1}$ .

## Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information on the biological activity or any associated signaling pathways for **2-(2-Bromoethoxy)propane**. It is primarily considered a chemical intermediate for organic synthesis.

## Safety and Handling

**2-(2-Bromoethoxy)propane** is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed[5]
H315	Causes skin irritation[5]
H318	Causes serious eye damage[5]
H319	Causes serious eye irritation[2]
H335	May cause respiratory irritation[2][5]

#### Personal Protective Equipment (PPE):

- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles or a face shield.
- A laboratory coat.

#### Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]  
Recommended storage temperature is 2-8 °C.[2]

## Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, following all institutional and governmental safety regulations. The provided experimental protocols are generalized and may require optimization.

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